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Compound of Interest

Compound Name: 1-Ethylisoquinoline

Cat. No.: B1594896 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylisoquinoline

This guide provides a comprehensive technical overview of the core physicochemical

properties of 1-Ethylisoquinoline. Designed for researchers, medicinal chemists, and drug

development professionals, this document synthesizes fundamental data with practical

experimental context. We will explore the molecular characteristics, spectroscopic profile, and

chemical reactivity of this important heterocyclic compound, grounding our discussion in

established scientific principles and methodologies.

Introduction to 1-Ethylisoquinoline
1-Ethylisoquinoline is an aromatic heterocyclic compound featuring an isoquinoline core

substituted with an ethyl group at the C1 position. The isoquinoline scaffold itself is a "privileged

structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids (e.g.,

papaverine, morphine) and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to

exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[4][5] As such, 1-Ethylisoquinoline serves as a critical building block

and research intermediate for the synthesis of novel therapeutic agents and functional

materials.[6] Understanding its fundamental physicochemical properties is paramount for its

effective utilization in chemical synthesis and drug design.
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Molecular Formula: C₁₁H₁₁N

Molecular Weight: 157.21 g/mol [7]

CAS Number: 7661-60-1[7][8]

Table 1: Summary of Physicochemical Properties
Property Value Source

Molecular Weight 157.21 g/mol [7]

Melting Point 208-210 °C [8]

Boiling Point 105 °C @ 1.2 Torr [8]

Density (Predicted) 1.050 ± 0.06 g/cm³ [8]

pKa (Predicted) 6.09 ± 0.30 [8]

LogP (Predicted) 2.9 [7]

Appearance

Comparable to parent

isoquinoline: Colorless to light

brown solid/liquid

[9][10]

Section 1: Molecular and Physical Characteristics
Molecular Structure and Physical State
1-Ethylisoquinoline consists of a benzene ring fused to a pyridine ring, a defining feature of

the benzopyridine family.[2] The ethyl substituent is located at the C1 position, adjacent to the

nitrogen atom. This substitution pattern significantly influences the molecule's electronic

properties and steric profile. The parent isoquinoline is a colorless, hygroscopic solid or liquid

with a melting point of 26-28 °C and a characteristic odor.[2][10] 1-Ethylisoquinoline is

expected to share similar physical characteristics, though its higher molecular weight

contributes to a significantly different melting and boiling point. One supplier reports a melting

point of 208-210 °C, which may correspond to a salt form of the compound, as it is markedly

higher than that of similar 1-alkylisoquinolines like 1-methylisoquinoline (10-12 °C).[8][11]

Solubility Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethylisoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethylisoquinoline
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61454945.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethylisoquinoline
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61454945.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61454945.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61454945.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61454945.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethylisoquinoline
https://mlsu.ac.in/econtents/658_isoquinoline.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB1690422_EN.htm
https://www.benchchem.com/product/b1594896?utm_src=pdf-body
https://en.wikipedia.org/wiki/Isoquinoline
https://en.wikipedia.org/wiki/Isoquinoline
https://m.chemicalbook.com/ProductChemicalPropertiesCB1690422_EN.htm
https://www.benchchem.com/product/b1594896?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61454945.htm
https://www.chemsynthesis.com/base/chemical-structure-7451.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Consistent with its aromatic and heterocyclic nature, 1-Ethylisoquinoline is predicted to have

low solubility in water but good solubility in common organic solvents such as ethanol, acetone,

and diethyl ether.[2][12] The presence of the basic nitrogen atom allows it to be protonated by

dilute acids, forming the corresponding isoquinolinium salt, which significantly enhances its

aqueous solubility. This pH-dependent solubility is a critical factor in designing protocols for its

extraction, purification, and formulation.

Experimental Protocol: Solubility Determination (Shake-
Flask Method)
The shake-flask method is a standard protocol for determining the solubility of a compound.

The causality behind this method lies in allowing the solute and solvent to reach a

thermodynamic equilibrium, ensuring the measured concentration represents the true

saturation point.

Methodology:

Preparation: Add an excess amount of 1-Ethylisoquinoline to a known volume of the

desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed, screw-cap

vial.

Equilibration: Agitate the vial in a mechanical shaker or orbital incubator at a constant,

controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure

equilibrium is reached.

Phase Separation: After equilibration, cease agitation and allow the suspension to settle.

Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the

undissolved solid.

Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid

pellet.

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of 1-
Ethylisoquinoline using a validated analytical technique, such as UV-Vis spectrophotometry

or High-Performance Liquid Chromatography (HPLC).
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Calculation: Calculate the solubility based on the measured concentration and the dilution

factor.

Diagram: Shake-Flask Solubility Workflow
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Caption: Workflow for solubility determination via the shake-flask method.
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Section 2: Acidity, Basicity, and Reactivity
pKa and Basicity
As an analog of pyridine, the nitrogen atom in the isoquinoline ring possesses a lone pair of

electrons, rendering the molecule a weak base.[2] The pKa of the parent isoquinoline is

approximately 5.14-5.42.[2][10] For 1-Ethylisoquinoline, the predicted pKa is 6.09 ± 0.30.[8]

This predicted increase in basicity is mechanistically sound; the ethyl group at the C1 position

is an electron-donating group (EDG) via induction, which increases the electron density on the

nitrogen atom, making its lone pair more available for protonation. However, bulky substituents

at the 1-position can also introduce steric hindrance that may affect interactions, though this is

less of a factor for basicity.[13]

Experimental Protocol: pKa Determination via
Potentiometric Titration
Potentiometric titration is a robust method for determining the pKa of a substance by

monitoring pH changes upon the addition of a titrant. The choice of a strong acid as the titrant

ensures a sharp and discernible inflection point corresponding to the neutralization of the basic

nitrogen.

Methodology:

Solution Preparation: Accurately weigh a sample of 1-Ethylisoquinoline and dissolve it in a

suitable solvent system, often a co-solvent like methanol/water to ensure solubility.

Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a

beaker with a magnetic stirrer and immerse the pH electrode.

Titration: Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise

increments.

Data Recording: Record the pH of the solution after each addition of the titrant.

Endpoint Determination: Continue the titration well past the equivalence point. The

equivalence point is identified as the point of maximum slope on the titration curve (pH vs.

volume of titrant).
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pKa Calculation: The pKa is numerically equal to the pH at the half-equivalence point (the

point where half of the base has been neutralized). This can be determined from the first

derivative of the titration curve.

Diagram: Potentiometric Titration Workflow
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Caption: Workflow for pKa determination via potentiometric titration.

Chemical Reactivity
The reactivity of the isoquinoline ring is dictated by the interplay between its two fused rings.
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Nucleophilic Substitution: The pyridine ring is electron-deficient and thus susceptible to

nucleophilic attack, primarily at the C1 position.[14] The presence of the ethyl group at C1 in

1-Ethylisoquinoline deactivates this position towards further nucleophilic substitution due to

steric hindrance and its electron-donating nature.

Electrophilic Substitution: The benzene ring is more electron-rich and undergoes electrophilic

aromatic substitution, typically at the C5 and C8 positions.[14][15] The nitrogen atom acts as

a deactivating group, directing electrophiles away from the pyridine ring. The overall

electrophilic reactivity order for the neutral isoquinoline molecule is reported as 4 > 5 ≈ 7 > 8

> 6 > 3 > 1.[15]

Section 3: Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-
Ethylisoquinoline.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic

signals for the aromatic protons on the isoquinoline core, along with a quartet and a triplet in

the aliphatic region corresponding to the -CH₂- and -CH₃ protons of the ethyl group,

respectively. The ¹³C NMR spectrum will display distinct signals for the nine aromatic

carbons and the two aliphatic carbons of the ethyl group.[7][16]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a

prominent molecular ion peak (M⁺) at m/z = 157.[7] A significant fragment at m/z = 156 would

correspond to the loss of a hydrogen atom, while a fragment at m/z = 142 would result from

the loss of a methyl radical (•CH₃), a characteristic fragmentation pattern for ethyl-substituted

aromatic compounds. The base peak is often observed at m/z = 129, corresponding to the

loss of ethylene.[7]

UV-Vis Spectroscopy: The UV-Vis spectrum is characterized by the 10π-electron aromatic

system, which is similar to that of naphthalene and the parent isoquinoline.[1] In a neutral

solvent, isoquinoline exhibits absorption maxima (λ_max) around 317, 266, and 217 nm.[1]

[17] The ethyl substituent is expected to cause minor bathochromic (red) shifts in these

absorption bands.
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Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic bands for aromatic C-

H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (2850-3000 cm⁻¹), and aromatic

C=C and C=N ring stretching vibrations (1450-1650 cm⁻¹).

Diagram: General Analytical Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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